Dioxopromethazine hydrochloride

Overview

Description

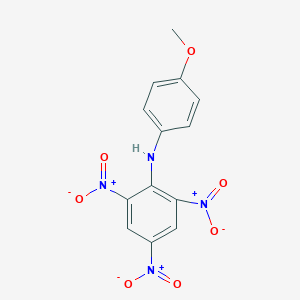

Dioxopromethazine hydrochloride is a compound with the CAS Number: 15374-15-9 . It is a popular phenothiazine antihistamine that is widely used as a racemic drug in clinical to cure respiratory illness .

Synthesis Analysis

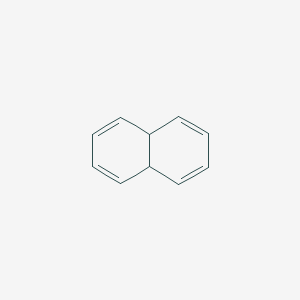

The synthesis of Dioxopromethazine involves the use of 2-iodoaniline and 2-bromothiophenol as raw materials to synthesize phenothiazine compounds . A reliable, specific, and rapid enantioselective HPLC-MS/MS method has been established and fully validated for the quantification of R- and S-Dioxopromethazine in rat plasma .Molecular Structure Analysis

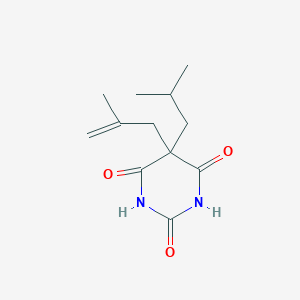

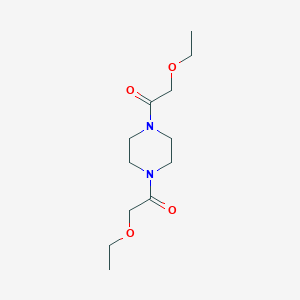

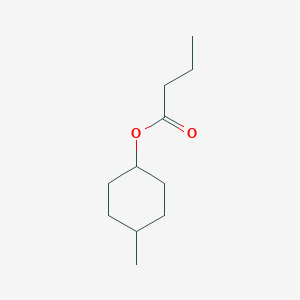

The molecular formula of Dioxopromethazine hydrochloride is C17H21ClN2O2S .Chemical Reactions Analysis

Dioxopromethazine is a phenothiazine antihistamine. It has been studied for its interactions with three proteins, including bovine serum albumin, cytochrome C (Cyt-C), and myoglobin (Mb) .Physical And Chemical Properties Analysis

The molecular weight of Dioxopromethazine hydrochloride is 352.88 g/mol .Scientific Research Applications

Interaction with Human Serum Albumin

DPZ has been studied for its interaction with Human Serum Albumin (HSA) , which is significant in understanding its pharmacokinetics and pharmacodynamics . The binding of DPZ to HSA can influence the drug’s distribution and availability in the human body. Research using fluorescence, absorption, and circular dichroism (CD) spectroscopy has shown that DPZ can quench the intrinsic fluorescence of HSA through a static quenching mechanism. This interaction suggests that DPZ may affect the conformation of HSA, which is crucial for its transport and deposition functions .

Drug Detection in Biological Matrices

DPZ’s properties have been utilized in developing methods for the rapid separation and detection of drugs within complex biological matrices . Techniques such as thermal desorption corona discharge ionization (TD-CDI) combined with mass spectrometry have been employed to detect DPZ efficiently. This application is particularly relevant in pharmaceutical regulation and law enforcement, where accurate and rapid drug detection is essential .

Pharmaceutical Applications

As a phenothiazine derivative, DPZ has a range of pharmaceutical applications. It has been used for preventing cough, as an antihistamine, for relieving smooth muscle spasms, anti-inflammation, and local anesthesia . These applications highlight DPZ’s versatility in addressing various medical conditions and symptoms.

Analytical Chemistry

In analytical chemistry, DPZ can serve as a reagent or a standard for calibrating instruments and validating methods. Its well-characterized interactions with proteins like HSA make it a useful compound for studying drug-protein binding dynamics .

Drug Development

The interaction of DPZ with HSA and its effects on protein conformation are valuable for drug development. Understanding these interactions can help in designing drugs with better efficacy and reduced side effects by predicting how they will behave in the bloodstream .

Forensic Science

DPZ’s detectability in various matrices makes it a compound of interest in forensic science. It can be used as a reference substance in toxicological analyses to identify the presence of similar compounds in biological samples .

Therapeutic Monitoring

The ability to detect DPZ in biological samples also allows for therapeutic monitoring. This is crucial for ensuring that drug levels remain within a therapeutic range, avoiding toxicity or subtherapeutic dosing .

Educational Research

DPZ can be used in educational settings to teach students about drug interactions, pharmacology, and the principles of spectroscopy. Its interactions with HSA provide a practical example of how drugs bind to proteins and the factors that influence this process .

Mechanism of Action

Target of Action

Dioxopromethazine hydrochloride primarily targets the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, as it mediates the effects of histamine, a substance released by the body during allergic responses .

Mode of Action

Dioxopromethazine hydrochloride acts as an antagonist of the Histamine H1 receptor . This means it binds to the receptor and blocks its activation by histamine. By doing so, it prevents the physiological effects associated with histamine signaling, such as inflammation and allergic reactions .

Biochemical Pathways

The primary biochemical pathway affected by Dioxopromethazine hydrochloride is the neuroactive ligand-receptor interaction pathway . By blocking the H1 receptor, Dioxopromethazine hydrochloride disrupts the normal signaling processes in this pathway. It also affects the inflammatory mediator regulation of TRP channels pathway , which plays a role in pain perception and inflammation.

Result of Action

The molecular and cellular effects of Dioxopromethazine hydrochloride’s action primarily involve the reduction of allergic reactions. By blocking the H1 receptor, it prevents the receptor’s activation by histamine, thereby reducing the physiological effects associated with histamine signaling, such as inflammation and allergic reactions .

Action Environment

The action, efficacy, and stability of Dioxopromethazine hydrochloride can be influenced by various environmental factors. For instance, the interaction between Dioxopromethazine hydrochloride and human serum albumin (HSA) in vitro has been investigated, and it was found that Dioxopromethazine hydrochloride has a strong ability to quench the intrinsic fluorescence of HSA through a static quenching mechanism . This suggests that the protein binding properties of Dioxopromethazine hydrochloride could potentially affect its pharmacokinetics and pharmacodynamics in the body .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDLZVGJDFEWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929822 | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dioxopromethazine hydrochloride | |

CAS RN |

15374-15-9, 13754-57-9 | |

| Record name | Dioxopromethazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15374-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxopromethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXOPROMETHAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XHO7GN8RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)